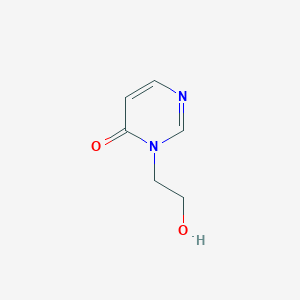

3-(2-Hydroxyethyl)-3,4-dihydropyrimidin-4-one

Description

Properties

IUPAC Name |

3-(2-hydroxyethyl)pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-4-3-8-5-7-2-1-6(8)10/h1-2,5,9H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZYCRPBIIVEAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN(C1=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1406628-64-5 | |

| Record name | 3-(2-hydroxyethyl)-3,4-dihydropyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxyethyl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of urea, ethyl acetoacetate, and an aldehyde in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the dihydropyrimidinone ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of heterogeneous catalysts can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Hydroxyethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under controlled conditions to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction of the pyrimidinone ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antagonistic Properties

Research has identified 3-(2-Hydroxyethyl)-3,4-dihydropyrimidin-4-one derivatives as potent antagonists of the human A2B adenosine receptor. These compounds exhibit remarkable selectivity and affinity, making them promising candidates for therapeutic applications in cancer treatment and other diseases where adenosine signaling plays a critical role .

Therapeutic Applications

The derivatives of this compound have shown potential in treating various conditions due to their pharmacological properties. They have been studied for their roles as:

- Antimicrobial agents

- Antidiabetic drugs

- Antioxidants

- Anticancer agents

These applications stem from their ability to modulate biological pathways effectively, particularly in the context of chronic diseases .

Catalytic Applications

Multicomponent Reactions

this compound serves as a critical component in multicomponent reactions (MCRs), such as the Biginelli reaction. This reaction allows for the synthesis of polyhydroacridines and polyhydroquinolines, which are valuable in organic synthesis and medicinal chemistry due to their therapeutic properties .

Catalyst Development

Recent studies have focused on developing dendritic nanocatalysts incorporating this compound. These catalysts enhance reaction efficiency and selectivity while being recoverable and reusable, which is crucial for sustainable chemistry practices .

Material Science

Polymeric Applications

The compound has been explored for its potential use in polymer chemistry. Its structural features allow it to participate in the formation of novel polymeric materials with desirable properties such as thermal stability and biocompatibility. These materials are applicable in drug delivery systems and other biomedical applications .

Nanocomposite Development

Incorporating this compound into nanocomposites has shown promise for enhancing mechanical properties and providing functional characteristics such as antimicrobial activity. This application is particularly relevant in developing coatings and materials for biomedical devices .

Table 1: Summary of Biological Activities

Table 2: Catalytic Performance in MCRs

| Catalyst Type | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Dendritic Nanocatalyst | Synthesis of Polyhydroacridines | 85 | |

| Traditional Catalyst | Biginelli Reaction | 70 |

Case Studies

Case Study 1: A2B Receptor Antagonists

A study characterized a series of this compound derivatives that demonstrated submicromolar affinities for the A2B receptor. The optimization process highlighted structure-activity relationships that informed further development of these compounds as potential therapeutic agents in oncology .

Case Study 2: Green Chemistry Approaches

Research focusing on environmentally friendly synthesis methods has successfully utilized this compound in the Biginelli reaction to produce dihydropyrimidinones with high yields and purity. This approach exemplifies the application of green chemistry principles in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity. The pyrimidinone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The biological and physicochemical properties of DHPM derivatives are highly dependent on substituents. Below is a comparative analysis of 3-(2-hydroxyethyl)-3,4-dihydropyrimidin-4-one with structurally related compounds:

Biological Activity

3-(2-Hydroxyethyl)-3,4-dihydropyrimidin-4-one is a compound belonging to the dihydropyrimidinone class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

The compound is synthesized through the Biginelli reaction, a well-established method for creating dihydropyrimidinones. This reaction typically involves a one-pot three-component condensation of an aldehyde, urea or thiourea, and a β-ketoester under acidic conditions. The structural formula of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that dihydropyrimidinones exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have shown effectiveness against various bacterial strains such as MRSA and fungi. In vitro studies demonstrated that this compound possesses moderate to good activity against these pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Dihydropyrimidinones have also been studied for their anticancer potential. In vitro assays have revealed that this compound can inhibit the proliferation of cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in different cancer types. For example, studies have shown that this compound can significantly reduce cell viability in human breast cancer cells (MCF-7) and colorectal cancer cells (HCT116) with IC50 values in the micromolar range .

Antiviral Activity

Emerging evidence suggests that dihydropyrimidinones may possess antiviral properties. Research has indicated that certain derivatives can inhibit viral replication in vitro, particularly against viruses like HIV and HCV. The specific mechanism often involves interference with viral polymerases or proteases, highlighting the potential of this compound in antiviral drug development .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Adenosine Receptors : Studies have shown that derivatives from this class can act as antagonists at adenosine A2B receptors, which are implicated in inflammatory responses and cancer progression .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, contributing to its anticancer and antimicrobial effects .

Case Studies

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-(2-Hydroxyethyl)-3,4-dihydropyrimidin-4-one and its derivatives?

- Methodology : Synthesis typically involves condensation reactions using β-keto esters or aldehydes with urea/thiourea derivatives under acidic or basic conditions. For example, a related pyrido[1,2-a]pyrimidinone ligand was synthesized by refluxing 3-(2-hydroxyethyl)-2-methyl-9-hydroxypyrimidin-4-one with CuCl₂ in ethanol, followed by crystallization . Optimization may require adjusting solvent polarity (e.g., ethanol/water mixtures) and temperature gradients to improve yield and purity.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.

- X-ray crystallography to resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- FT-IR to identify functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) .

Q. What solvents and storage conditions are optimal for maintaining stability?

- Methodology : The compound is likely hygroscopic due to the hydroxyethyl group. Store in anhydrous, oxygen-free environments (e.g., under argon) at 2–8°C. Use aprotic solvents like DMSO or DMF for dissolution, as protic solvents may promote hydrolysis. Stability tests under varying pH (4–9) and thermal stress (25–60°C) are recommended to establish degradation kinetics .

Advanced Research Questions

Q. How does this compound interact with transition metals in coordination chemistry?

- Methodology : The hydroxyethyl and carbonyl groups act as O-donor ligands. In a Cu(II) complex, the ligand adopts a µ-bridging mode, coordinating via the pyrimidinone oxygen and hydroxyethyl oxygen, forming distorted trigonal-bipyramidal geometries. Characterize using:

- Single-crystal X-ray diffraction to map coordination modes.

- Electron paramagnetic resonance (EPR) to study metal-ligand electronic interactions.

- Magnetic susceptibility measurements to assess spin states .

Q. How can conflicting spectroscopic data (e.g., NMR vs. crystallography) be resolved?

- Methodology : Discrepancies between solution-state (NMR) and solid-state (X-ray) data may arise from dynamic effects (e.g., tautomerism). Use:

- Variable-temperature NMR to detect equilibrium shifts.

- DFT calculations (e.g., Gaussian 16) to model tautomeric forms and compare with experimental data.

- Solid-state NMR to bridge crystallographic and solution-phase observations .

Q. What strategies are effective for incorporating this compound into supramolecular assemblies (e.g., MOFs)?

- Methodology : Leverage hydrogen-bonding motifs (e.g., O–H···O/N) and π-stacking interactions. Co-crystallize with complementary ligands (e.g., carboxylates) or metals (e.g., Zn²⁺, Fe³⁺). Monitor self-assembly via:

- Powder X-ray diffraction (PXRD) to track phase purity.

- Thermogravimetric analysis (TGA) to assess thermal stability of frameworks.

- Gas adsorption studies (e.g., BET) to evaluate porosity .

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

- Methodology : Perform:

- Molecular docking (AutoDock Vina) to screen binding affinities with enzymes or receptors.

- MD simulations (GROMACS) to study solvation effects and conformational flexibility.

- Frontier molecular orbital (FMO) analysis (using ORCA) to identify reactive sites for electrophilic/nucleophilic attacks .

Data Contradiction Analysis

Q. How to address inconsistencies in reported synthetic yields for derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.